- The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid, Molecules, 2022, 27(7),

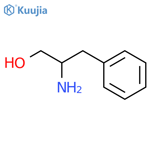

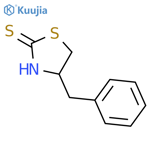

Cas no 911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone)

![1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone structure](https://de.kuujia.com/scimg/cas/911040-42-1x500.png)

911040-42-1 structure

Produktname:1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

CAS-Nr.:911040-42-1

MF:C12H13NOS2

MW:251.367720365524

MDL:MFCD24848824

CID:4524529

PubChem ID:25215307

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

- 1-[(4R)-4-benzyl-2-thioxo-1,3-thiazolidin-3-yl]ethanone

- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone

- (R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one

- 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-thiazolidinyl]ethanone (ACI)

- 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4R)- (9CI)

- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone

- E75013

- SCHEMBL2525355

- 1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one

- CS-0097412

- 911040-42-1

- BS-47486

-

- MDL: MFCD24848824

- Inchi: 1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1

- InChI-Schlüssel: SHIOICUNOVAZNH-LLVKDONJSA-N

- Lächelt: C(C1C=CC=CC=1)[C@@H]1CSC(=S)N1C(=O)C

Berechnete Eigenschaften

- Genaue Masse: 251.04385639g/mol

- Monoisotopenmasse: 251.04385639g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 16

- Anzahl drehbarer Bindungen: 2

- Komplexität: 287

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 1

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 77.7Ų

- XLogP3: 2.8

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1232292-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 250mg |

$27.0 | 2025-02-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-5g |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |

911040-42-1 | 98% | 5g |

¥7693 | 2023-09-07 | |

| Ambeed | A1232292-1g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 1g |

$107.0 | 2025-02-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R945881-100mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethan-1-one |

911040-42-1 | 98% | 100mg |

¥344.70 | 2022-11-27 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R107999-100mg |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone |

911040-42-1 | 98% | 100mg |

¥587 | 2023-09-07 | |

| AN HUI ZE SHENG Technology Co., Ltd. | Y29722-5g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 5g |

¥9576.00 | 2023-09-15 | |

| Chemenu | CM541333-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 96% | 250mg |

$52 | 2023-01-09 | |

| Enamine | EN300-12028485-1.0g |

1-[(4R)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethan-1-one |

911040-42-1 | 95% | 1.0g |

$0.0 | 2022-12-06 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A056668-250mg |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 250mg |

¥210.00 | 2023-09-15 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A056668-1g |

(R)-1-(4-Benzyl-2-thioxothiazolidin-3-yl)ethanone |

911040-42-1 | 97% | 1g |

¥678.00 | 2023-09-15 |

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 20 min, rt; 72 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.4 10 min, 0 °C; 0 °C → rt; 1 h, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Water ; overnight, reflux

1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C

1.3 0 °C; 0 °C → rt; overnight, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C

1.3 0 °C; 0 °C → rt; overnight, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Referenz

- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer Cells, Angewandte Chemie, 2018, 57(48), 15832-15835

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referenz

- Stereoselective synthesis towards verbalactone and (+)-(3R,5R)-3-hydroxy-5-decanolide, Tetrahedron: Asymmetry, 2012, 23(5), 381-387

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- Total synthesis and structural validation of cyclodepsipeptides solonamide A and B, Tetrahedron, 2014, 70(42), 7721-7732

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Stereoselective total synthesis of stagonolide-C, Tetrahedron: Asymmetry, 2012, 23(15-16), 1186-1197

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Raw materials

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Preparation Products

1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone Verwandte Literatur

-

1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

911040-42-1 (1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone) Verwandte Produkte

- 1010457-93-8(methyl (2E)-2-cyano-3-(2-methylphenyl)prop-2-enoate)

- 2227640-59-5(methyl (3S)-3-hydroxy-3-(5-methyl-1H-pyrazol-3-yl)propanoate)

- 765211-01-6(2-2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-ylacetic acid)

- 2138218-65-0(1H-1,2,3-Triazole-1-propanamine, 4-(2-morpholinyl)-)

- 66977-99-9(6-Bromohex-1-yne)

- 667891-58-9(2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate)

- 1806852-50-5(2-(Aminomethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine)

- 1369529-80-5(N,N-Dibenzylcyclohexane-1alpha,2beta-diamine)

- 1008434-66-9(4-(Methylsulfinyl)-2-(phenylsulfonyl)aminobutanoic acid)

- 335166-36-4(3,6-dibromo-9-2-fluoro-3-(piperazin-1-yl)propyl-9H-carbazole)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:911040-42-1)1-[(4R)-4-(phenylmethyl)-2-thioxo-3-thiazolidinyl]-Ethanone

Reinheit:99%

Menge:5g

Preis ($):481.0